3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one
Description
3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a substituted pyrimidinone derivative characterized by a 3-bromophenyl group at position 3 and a methylsulfanyl (SCH₃) group at position 2 of the pyrimidin-4(3H)-one core. Pyrimidinones are heterocyclic compounds with diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
CAS No. |
89069-24-9 |
|---|---|
Molecular Formula |
C11H9BrN2OS |
Molecular Weight |
297.17 g/mol |
IUPAC Name |
3-(3-bromophenyl)-2-methylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C11H9BrN2OS/c1-16-11-13-6-5-10(15)14(11)9-4-2-3-8(12)7-9/h2-7H,1H3 |
InChI Key |
ZLPBQUILFJPNBG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=CC(=O)N1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzaldehyde and thiourea.
Formation of Intermediate: The reaction between 3-bromobenzaldehyde and thiourea under acidic conditions leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a base to form the pyrimidinone core.
Methylation: The final step involves the methylation of the thiol group to obtain the desired compound.
Industrial Production Methods
Industrial production of 3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Antimicrobial Properties : Research has indicated that derivatives of pyrimidine compounds, including 3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one, show promising antimicrobial activity. The presence of the bromophenyl and methylthio groups enhances the compound's efficacy against certain pathogens .
- Anticancer Potential : Studies have highlighted the compound's ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases, which are crucial for the programmed cell death pathway. This suggests its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase and urease. This property is particularly relevant for developing treatments for Alzheimer's disease and urinary tract infections .
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of pyrimidine derivatives, including this compound, against various bacterial strains. The results indicated that modifications to the chemical structure significantly enhanced antimicrobial activity compared to non-modified counterparts.
Case Study 2: Anticancer Mechanism
In vitro studies demonstrated that this compound effectively reduced cell viability in several cancer cell lines. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways, marking it as a potential lead for anticancer drug development.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-2-(methylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the methylthio group can modulate the compound’s reactivity and stability. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-(4-Bromophenyl) Analogs: Compounds like 3-(4-Bromophenyl)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () share a bromophenyl group but differ in substitution position (4-bromo vs. 3-bromo).
- 2-(4-Bromophenoxy) Derivatives: 2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one () replaces the methylsulfanyl group with a phenoxy moiety. The oxygen atom in the phenoxy group increases polarity, reducing lipophilicity (logP) compared to the methylsulfanyl analog .
Structural Complexity and Pharmacological Profiles
- Fused Ring Systems: Compounds like 3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one () incorporate fused thienopyrimidinone rings, increasing rigidity and MW (e.g., 376.4 g/mol). These modifications may enhance binding to hydrophobic pockets in enzymes but reduce solubility .
- Monocyclic vs. Bicyclic Derivatives: The target compound’s monocyclic structure (MW ≈ 297.2 g/mol) contrasts with bicyclic derivatives in (e.g., 5,6-diethyl-2-[2-n-propoxy-5-(4-methyl-1-piperazinylsulfonyl)phenyl]pyrimidin-4(3H)-one, MW = 461.5 g/mol). Bicyclic systems often exhibit higher inhibitory potency (e.g., IC₅₀ = 1.6 nM for PDE5 inhibition in ) due to improved conformational restraint .
Key Data Table: Structural and Property Comparison
Biological Activity
3-(3-Bromophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHBrNOS
- Molecular Weight : 353.3 g/mol
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluated various thienopyrimidinone derivatives for their antibacterial and antimycobacterial activities. The results indicated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The MIC values for the most potent derivatives ranged significantly, indicating strong antibacterial activity across multiple strains.
- Toxicity Assessment : The most effective compounds were found to be non-toxic at concentrations up to 200 µmol/L, suggesting a favorable safety profile for further development .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation.
Case Studies:
-
In Vitro Studies :
- Compounds with structural similarities were tested against breast cancer cell lines (e.g., MDA-MB-231). Results demonstrated significant antiproliferative effects, with some compounds inducing apoptosis at low micromolar concentrations.
- For instance, certain derivatives showed enhanced caspase-3 activity, indicating their role in promoting programmed cell death in cancer cells .
- Mechanism of Action :
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and related compounds:
| Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|
| Antimicrobial | E. coli, S. aureus, M. tuberculosis | Significant antibacterial activity with low MIC values |
| Anticancer | MDA-MB-231 (breast cancer) | Induces apoptosis; inhibits cell proliferation |
| Mechanism | Microtubule assembly | Disrupts microtubule dynamics leading to cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
